molecular formula C29H30FN3O4S B2906893 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 689760-36-9

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2906893
CAS No.: 689760-36-9
M. Wt: 535.63
InChI Key: ZMMALHHBPNDCFU-UHFFFAOYSA-N
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Description

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a morpholine ring, and various substituents such as dimethoxyphenethyl and fluorobenzyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Dimethoxyphenethyl Group: The dimethoxyphenethyl group can be attached through a Friedel-Crafts alkylation reaction, using a dimethoxyphenethyl halide and a Lewis acid catalyst.

    Introduction of the Fluorobenzylthio Group: The fluorobenzylthio group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by a fluorobenzylthiol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the quinazoline core or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinazoline core or the substituent groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, thiols, and other nucleophiles or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may lead to partially or fully reduced derivatives.

Scientific Research Applications

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dimethoxyphenethyl)-2-((3-chlorobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure with a chlorine substituent instead of fluorine.

    3-(3,4-dimethoxyphenethyl)-2-((3-bromobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure with a bromine substituent instead of fluorine.

    3-(3,4-dimethoxyphenethyl)-2-((3-iodobenzyl)thio)-6-morpholinoquinazolin-4(3H)-one: Similar structure with an iodine substituent instead of fluorine.

Uniqueness

The uniqueness of 3-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[(3-fluorophenyl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(3-fluorophenyl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30FN3O4S/c1-35-26-9-6-20(17-27(26)36-2)10-11-33-28(34)24-18-23(32-12-14-37-15-13-32)7-8-25(24)31-29(33)38-19-21-4-3-5-22(30)16-21/h3-9,16-18H,10-15,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMMALHHBPNDCFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC5=CC(=CC=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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